trimethylsulfanium;sulfate
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Overview
Description
Trimethylsulfanium sulfate, also known as trimethylsulfonium methyl sulfate, is an organic compound with the chemical formula (CH₃)₃S⁺(OSO₃CH₃)⁻. It is a sulfonium salt where the sulfur atom is bonded to three methyl groups and one methyl sulfate group. This compound is known for its utility in organic synthesis, particularly in the methylenation of aldehydes and ketones to form epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsulfanium sulfate can be synthesized by treating dimethyl sulfide with iodomethane, resulting in the formation of trimethylsulfonium iodide. This intermediate is then reacted with methyl sulfate to yield trimethylsulfanium sulfate . The reaction can be represented as follows:
(CH3)2S+CH3I→(CH3)3S+I−(CH3)3S+I−+CH3OSO3H→(CH3)3S+(OSO3CH3)−+HI
Industrial Production Methods
In industrial settings, the synthesis of trimethylsulfanium sulfate involves the reaction of dimethyl sulfide with dimethyl sulfate in the presence of a mineral or organic acid. This process efficiently converts both methyl groups of dimethyl sulfate into the desired trimethylsulfanium salt .
Chemical Reactions Analysis
Types of Reactions
Trimethylsulfanium sulfate undergoes various chemical reactions, including:
Epoxidation: It is used as a reagent for the epoxidation of carbonyl-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups attached to the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or other anions can be used to replace the methyl groups on the sulfur atom.
Major Products Formed
Epoxidation: The major products are epoxides, which are valuable intermediates in organic synthesis.
Substitution: The products depend on the nucleophile used, but generally, substituted sulfonium salts are formed.
Scientific Research Applications
Trimethylsulfanium sulfate has several applications in scientific research:
Biology: The compound is used in studies involving sulfonium ions and their biological roles.
Medicine: Research into the potential therapeutic applications of sulfonium compounds often involves trimethylsulfanium sulfate.
Mechanism of Action
The mechanism by which trimethylsulfanium sulfate exerts its effects involves the formation of reactive intermediates such as dimethylsulfonium methanide. This intermediate can then react with carbonyl compounds to form epoxides. The sulfur atom in the compound acts as a nucleophile, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but contains an iodide ion instead of a methyl sulfate group.
Trimethylsulfonium bromide: Contains a bromide ion and is used in similar reactions.
Trimethylsulfoxonium chloride: Contains an additional oxygen atom bonded to the sulfur, making it a sulfoxonium compound.
Uniqueness
Trimethylsulfanium sulfate is unique due to its ability to efficiently convert into dimethylsulfonium methanide, which is a valuable intermediate for the synthesis of epoxides. This property makes it particularly useful in organic synthesis compared to other similar compounds .
Properties
CAS No. |
69295-35-8 |
---|---|
Molecular Formula |
C6H18O4S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
trimethylsulfanium;sulfate |
InChI |
InChI=1S/2C3H9S.H2O4S/c2*1-4(2)3;1-5(2,3)4/h2*1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
MJZACYWTDBYPTO-UHFFFAOYSA-L |
Canonical SMILES |
C[S+](C)C.C[S+](C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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